2-Bromo-1-(o-tolyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic ketones involves the reaction of appropriate precursors to introduce bromine atoms into the molecular structure. In the case of 1,1'-Bis(2-bromobenzoylthioureido)ethane, the synthesis was achieved through the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine in acetonitrile . This method showcases the use of isothiocyanate as a reactive intermediate to incorporate the thiourea moiety into the final compound. Similarly, the synthesis of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was conducted using 3-acetyl-4-hydroxycoumarin and dibromide, indicating a strategy for introducing multiple bromine atoms into the compound . These methods reflect the versatility of bromination reactions in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of bromine atoms attached to the aromatic ring, which significantly influences the physical and chemical properties of these compounds. The crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane was determined to be monoclinic with a P2(1)/c space group, and the arrangement of the thiono group is trans to the benzoyl across their C-N bonds . The crystal structure of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone also crystallizes in the monoclinic system with a P21/c space group, highlighting the commonality in crystal systems among brominated compounds . The molecular structure is further elucidated through computational methods such as DFT calculations, which provide optimized geometries that agree with experimental data .
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones is influenced by the presence of bromine atoms, which are electron-withdrawing groups that can activate the aromatic ring towards nucleophilic substitution reactions. The intermolecular hydrogen bonds, such as N–H···S in 1,1'-Bis(2-bromobenzoylthioureido)ethane, play a crucial role in stabilizing the crystal structures and can also influence the reactivity of the compound . The molecular docking studies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggest potential inhibitory activity against enzymes, indicating that these compounds can participate in biological chemical reactions and may act as anti-neoplastic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are characterized by their spectroscopic features and electronic properties. Techniques such as FT-IR, 1H, and 13C NMR spectroscopy are used to characterize these compounds . The vibrational frequencies and assignments are investigated both experimentally and theoretically, providing insights into the functional groups present in the molecules . The HOMO-LUMO analysis reveals information about charge transfer within the molecule, and the molecular electrostatic potential indicates regions of electron density, which are important for understanding the reactivity and interactions of the compound . The first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the electronic properties of these brominated ketones .
Scientific Research Applications
Application in Organic Chemistry
“2-Bromo-1-(o-tolyl)ethanone” is used in the synthesis of alpha-Bromoketones .
Method of Application
The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . This is a new and versatile one-pot strategy, which makes the process more efficient .
Results and Outcomes
The resulting alpha-Bromoketones, including “2-Bromo-1-(o-tolyl)ethanone”, have been characterized using various techniques such as 1H NMR, 13C NMR, and IR spectroscopy .
Application in Pharmacokinetics
“2-Bromo-1-(o-tolyl)ethanone” is used in the field of pharmacokinetics .
Method of Application
The compound is used in the study of drug-like properties and water solubility . This helps in understanding how the compound behaves in a biological system, which is crucial in drug development .
Application in Material Science
“2-Bromo-1-(o-tolyl)ethanone” is used in the field of material science .
Method of Application
The compound is used in the synthesis of various materials . The specific methods of application and experimental procedures are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAXELQRATLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497957 | |
Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(o-tolyl)ethanone | |
CAS RN |
51012-65-8 | |
Record name | 2-Bromo-1-(2-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51012-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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